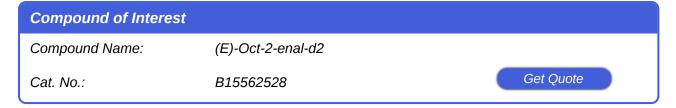


Technical Guide: (E)-Oct-2-enal-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, key characteristics, and potential applications of **(E)-Oct-2-enal-d2**. This deuterated analog of the volatile organic compound (E)-Oct-2-enal serves as a valuable tool in various research and development settings, particularly in quantitative analytical studies.

Commercial Availability

(E)-Oct-2-enal-d2 is available from specialized chemical suppliers. The following vendors have been identified as commercial sources for this compound:

Supplier	Website	Contact Information
MedChemExpress	INVALID-LINK	Email:INVALID-LINK; Phone: 609-228-6898
Alfa Chemistry	INVALID-LINK	Email:INVALID-LINK; Phone: 1-201-478-8534

Physicochemical and Quantitative Data

While comprehensive Certificates of Analysis (CoA) providing lot-specific data should be requested directly from the suppliers, the following table summarizes the publicly available quantitative information for **(E)-Oct-2-enal-d2**.



Parameter	MedChemExpress	Alfa Chemistry
Product Name	(E)-Oct-2-enal-d2	2E-Octenal-d2
Synonyms	trans-2-Octen-1-al-d2	-
CAS Number	1335401-75-6	1335401-75-6
Molecular Formula	C ₈ H ₁₂ D ₂ O[1]	C ₈ H ₁₂ D ₂ O[2]
Molecular Weight	128.21[1]	128.21[2]
Purity	Not specified	≥ 95%[2]
Isotopic Enrichment	Not specified	Not specified
Available Quantities	Not specified	Not specified
Price	Not specified	Not specified

Note: Isotopic enrichment is a critical parameter for the use of deuterated compounds as internal standards. It is strongly recommended to obtain the Certificate of Analysis from the supplier to confirm this value before use. The isotopic enrichment can be determined using techniques such as high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

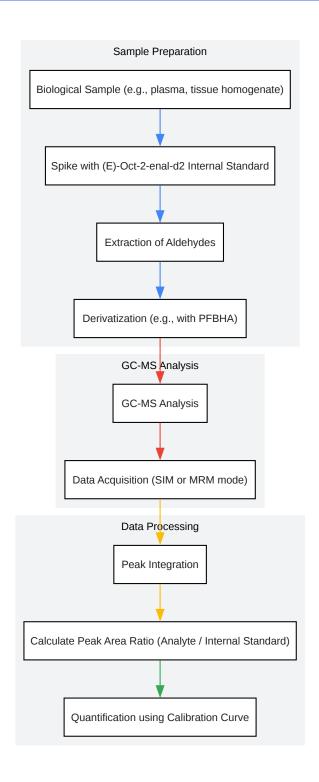
Key Applications and Experimental Considerations

(E)-Oct-2-enal-d2 is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, extraction efficiency, and instrument response.[6]

General Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the quantification of aldehydes in a biological matrix using a deuterated internal standard like **(E)-Oct-2-enal-d2**.





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Caption: General workflow for quantitative analysis of aldehydes using a deuterated internal standard.

Experimental Protocols



While a specific, validated protocol for **(E)-Oct-2-enal-d2** is not readily available in the public domain, general methodologies for the analysis of aldehydes using deuterated internal standards by GC-MS are well-established. These typically involve a derivatization step to improve the chromatographic properties and sensitivity of the aldehydes. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[7][8]

General Protocol for Derivatization and GC-MS Analysis of Aldehydes:

- Sample Preparation: Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer.
- Internal Standard Spiking: Add a known amount of **(E)-Oct-2-enal-d2** solution to the sample homogenate.
- Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the aldehydes from the sample matrix.
- Derivatization: React the extracted aldehydes with a derivatizing agent such as PFBHA to form stable oximes.
- GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
 - Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the analytes.
 - Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor the characteristic ions for the derivatized analyte and the deuterated internal standard.
- Quantification: Construct a calibration curve by analyzing standards with known concentrations of the non-deuterated (E)-Oct-2-enal and a constant concentration of the deuterated internal standard. Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships



Currently, there is no specific information available in the scientific literature detailing the involvement of **(E)-Oct-2-enal-d2** in any signaling pathways. Its primary role, as established, is that of an analytical standard.

The logical relationship for its use in quantitative analysis is based on the principle of isotope dilution mass spectrometry. The deuterated standard is assumed to behave identically to the endogenous analyte during sample preparation and analysis. Therefore, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate quantification based on the final peak area ratio.

This technical guide provides a foundational understanding of the commercial sourcing and application of **(E)-Oct-2-enal-d2**. For specific experimental applications, researchers are encouraged to consult the detailed product specifications provided by the suppliers and to develop and validate their analytical methods based on established protocols for aldehyde quantification.

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